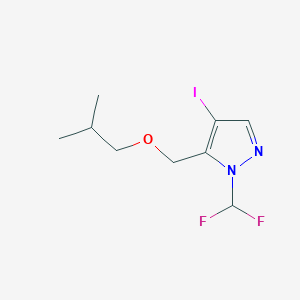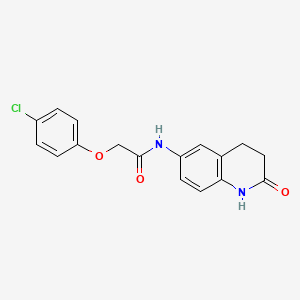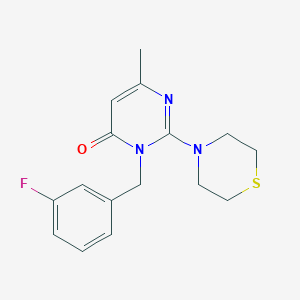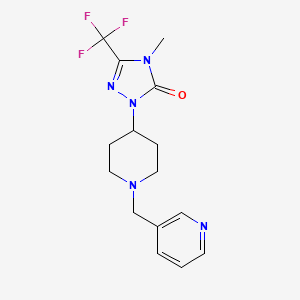
4-methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity, selectivity, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, including its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Research has explored the synthesis and applications of complex molecules with pyridinyl and piperidinyl functionalities, highlighting the importance of such structures in organic synthesis and catalysis. For example, the synthesis of functionalized pyridine-based ligands demonstrates the utility of pyridine derivatives in forming terdentate ligands for metal ions, which are crucial for developing catalytic systems (Vermonden, Branowska, Marcelis, & Sudhölter, 2003). This suggests that compounds with pyridinyl groups, similar to the target molecule, may find applications in catalysis and coordination chemistry.
Medicinal Chemistry
In medicinal chemistry, compounds containing pyridinyl and piperidinyl groups have been investigated for their biological activity. For instance, the synthesis and pharmacological evaluation of thiazolo-triazolo-pyridine derivatives have shown significant antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016). This highlights the potential of the target compound in medicinal chemistry, particularly in the design of new therapeutic agents.
Material Science
In material science, the synthesis of metal complexes with pyridinyl-based ligands, such as those involving palladium, has been explored for applications in catalysis and materials synthesis. For example, the study on the synthesis, characterization, and catalytic activity of palladium complexes with pyridyl-triazole bidentate ligands showcases the relevance of pyridinyl compounds in developing new materials with catalytic applications (Amadio et al., 2012). This suggests potential applications of the target compound in the development of new catalytic systems or materials.
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with its use.
Orientations Futures
This involves discussing potential future research directions or applications for the compound based on its properties and uses.
Please consult with a qualified professional or refer to the relevant literature for specific information on this compound.
Propriétés
IUPAC Name |
4-methyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O/c1-21-13(15(16,17)18)20-23(14(21)24)12-4-7-22(8-5-12)10-11-3-2-6-19-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQUYVMMUVVVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)CC3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

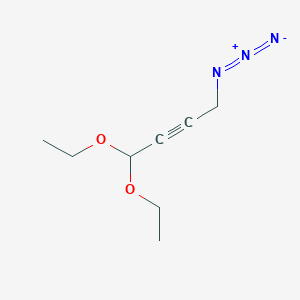
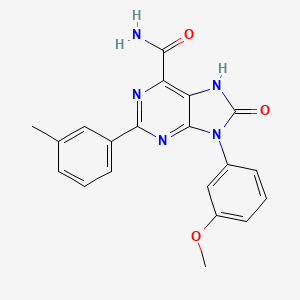
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2727878.png)
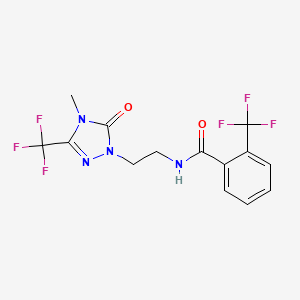
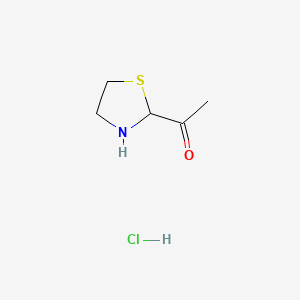
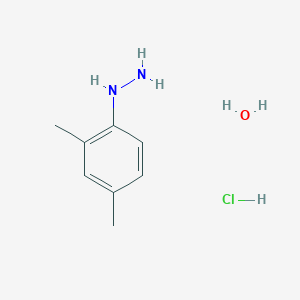

![Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate](/img/structure/B2727886.png)


